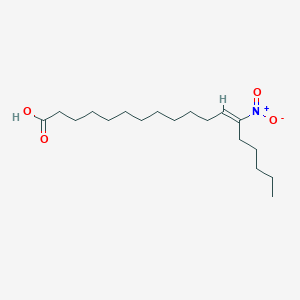

(E)-13-Nitrooctadec-12-enoic Acid

Beschreibung

Eigenschaften

Molekularformel |

C18H33NO4 |

|---|---|

Molekulargewicht |

327.5 g/mol |

IUPAC-Name |

(E)-13-nitrooctadec-12-enoic acid |

InChI |

InChI=1S/C18H33NO4/c1-2-3-11-14-17(19(22)23)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+ |

InChI-Schlüssel |

PQAOIUQONUIELV-BMRADRMJSA-N |

Isomerische SMILES |

CCCCC/C(=C\CCCCCCCCCCC(=O)O)/[N+](=O)[O-] |

Kanonische SMILES |

CCCCCC(=CCCCCCCCCCCC(=O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Design and Mechanism

The Henry-retro-Claisen strategy, first reported in 2010, remains a cornerstone for synthesizing (E)-13-nitrooctadec-12-enoic acid. The process begins with the Henry reaction between a nitroalkane and a cyclooctene-derived aldehyde, forming a nitro alcohol intermediate. Subsequent retro-Claisen fragmentation cleaves the cyclic structure, yielding a linear nitro ester. The final step employs a "buffer-free" enzymatic hydrolysis using lipases to selectively cleave the methyl ester without affecting the nitroalkene moiety.

Key advantages of this method include:

Optimization and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Henry Reaction | Nitromethane, KOtBu, THF, 0°C → RT | 78 | |

| Retro-Claisen | Aqueous HCl, reflux | 65 | |

| Enzymatic Hydrolysis | Candida antarctica lipase, pH 7.4, 37°C | 92 |

This three-step sequence achieves an overall yield of 47% , surpassing earlier methods that struggled with nitroalkene stability during ester hydrolysis.

Modular One-Pot Synthesis via Henry-Dehydration-Deprotection

Streamlined Approach

A 2021 innovation by Manolikakes et al. introduced a one-pot protocol merging Henry reaction, dehydration, and deprotection steps. The synthesis starts with a prenyl-protected carboxylic acid, which undergoes nitroalkane formation via NaNO₂ treatment. A Henry reaction with a long-chain aldehyde (e.g., tetradecanal) installs the fatty acid backbone, followed by acid-catalyzed dehydration to establish the E-configured nitroalkene. Final TFA-mediated deprotection liberates the carboxylic acid.

Performance Metrics

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 18–24 h (total for three steps) | |

| Stereoselectivity | E:Z = 19:1 | |

| Overall Yield | 51% (from prenyl-protected precursor) |

This method’s modularity enables rapid access to structural analogs, such as deuterated or alkyne-tagged derivatives, without requiring separate purification steps.

Regiospecific Synthesis via Nitroalkene Metathesis

Strategic Bond Formation

A 2006 study demonstrated the utility of nitroselenylation followed by selenoxide elimination to construct the this compound skeleton. Selenium-directed nitration ensures precise regiocontrol, avoiding mixtures of regioisomers common in radical-based nitration methods.

Critical Comparison with Radical Nitration

| Factor | Nitroselenylation | Radical Nitration |

|---|---|---|

| Regiochemical Control | >98% (single isomer) | 60–70% (mixed isomers) |

| Functional Group Tolerance | High (esters, ethers) | Low (sensitive to oxidants) |

| Scalability | Moderate (gram-scale) | Limited (milligram-scale) |

While radical nitration using - NO₂ offers a biomimetic route, its lack of regiocontrol limits synthetic utility compared to selenium-mediated strategies.

Challenges in Synthesis and Stability

Analyse Chemischer Reaktionen

Types of Reactions

(E)-13-Nitrooctadec-12-enoic Acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can react with the nitro group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives.

Substitution: Substituted nitroalkenes with various functional groups.

Wissenschaftliche Forschungsanwendungen

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

One of the primary applications of (E)-13-nitrooctadec-12-enoic acid is its role as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Research indicates that nitrated fatty acids can activate PPARγ-dependent transcription, which plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation .

- Potency : this compound has been shown to activate PPARγ at low concentrations, with an effective concentration (EC50) of approximately 0.62 μM, making it a potent activator compared to other regioisomers .

- Therapeutic Implications : The activation of PPARγ by this compound suggests potential therapeutic applications in treating metabolic disorders such as insulin resistance and type 2 diabetes .

Anti-inflammatory Properties

Nitro fatty acids, including this compound, exhibit significant anti-inflammatory effects. Studies have demonstrated that these compounds can modulate inflammatory pathways by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which is central to the inflammatory response .

- Mechanism : The electrophilic nature of nitro fatty acids allows them to react with nucleophiles in biological systems, leading to modifications of proteins that can alter their activity and promote anti-inflammatory effects .

- Case Studies : In murine models, administration of nitro fatty acids resulted in reduced levels of pro-inflammatory cytokines and improved outcomes in conditions such as obesity-related inflammation and pulmonary hypertension .

Metabolic Regulation

Research has indicated that this compound may influence metabolic pathways beyond just PPARγ activation. Its interactions with various biomolecules suggest a broader role in metabolic regulation.

- Impact on Lipid Metabolism : Studies have shown that nitrated fatty acids can decrease liver triglyceride accumulation and improve lipid profiles in animal models .

- Potential Applications : These findings highlight the potential for using this compound in developing therapies for non-alcoholic fatty liver disease (NAFLD) and other metabolic syndromes.

Wirkmechanismus

(E)-13-Nitrooctadec-12-enoic Acid exerts its effects primarily through activation of PPARγ. Upon binding to PPARγ, it modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The nitro group plays a crucial role in the interaction with PPARγ, enhancing its binding affinity and transcriptional activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences between (E)-13-Nitrooctadec-12-enoic Acid and related compounds:

Key Observations :

- Nitro Group Position: The C13 nitro group in this compound distinguishes it from (E)-9-Nitrooctadec-9-enoic Acid, where the nitro group and double bond are conjugated at C7. This positional variance affects electrophilicity and biological signaling properties .

- Functional Groups : Unlike ethoxycarbonyl-containing analogs (e.g., the compound in ), nitro-fatty acids exhibit stronger electrophilic character, enabling covalent modifications of cellular thiols .

Physicochemical Properties

- Solubility: this compound is soluble in polar solvents like acetone and methanol, similar to other nitro-fatty acids . In contrast, ethoxycarbonyl derivatives exhibit lower solubility due to increased hydrophobicity .

- Thermal Stability : Nitro-fatty acids generally decompose at temperatures above 150°C, whereas ethoxycarbonyl analogs show higher thermal stability (decomposition >200°C) .

Spectroscopic and Computational Data

- NMR Shifts: The nitro group in this compound causes distinct deshielding effects on adjacent protons, as seen in studies of Compound 13 (), where acetoxy groups produce upfield shifts .

- Electronic Circular Dichroism (ECD) : Computational ECD analysis, as applied in , is critical for determining absolute configurations in chiral nitro-fatty acids .

Q & A

Q. How can researchers ensure reproducibility when reporting the effects of this compound in preclinical studies?

- Methodology : Follow ARRIVE 2.0 guidelines for animal studies, including detailed sample-size justification and randomization protocols. Deposit raw data (e.g., mass spectra, dose-response curves) in public repositories like Figshare or Zenodo with unique DOIs. Perform power analysis post hoc to confirm statistical adequacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.